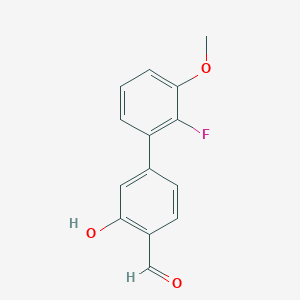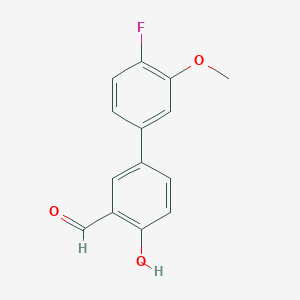
5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% (5-CMP-2FP-95) is a phenolic compound with a wide range of industrial and scientific applications. It is a member of the phenylpropene family, which is composed of aromatic compounds with a carbonyl group attached to an aromatic ring. 5-CMP-2FP-95 is a white crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It has a melting point of 90-92°C and a boiling point of 230°C. 5-CMP-2FP-95 is used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of biocatalysts, such as enzymes and antibodies. 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is also used as a starting material in the synthesis of a variety of compounds, including drugs, pesticides, and fragrances.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is based on its ability to form a stable complex with a variety of substrates. The complex formed between the compound and the substrate can be used to catalyze a variety of reactions, including oxidation, reduction, and hydrolysis. The reaction rate is dependent on the nature of the substrate, the concentration of the compound, and the reaction conditions.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of aromatase, an enzyme involved in the synthesis of estrogens. In addition, 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and it can be stored for long periods of time without significant degradation. Additionally, 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% can be used in a variety of reactions, including oxidation, reduction, and hydrolysis.
However, there are also some limitations to the use of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as ethanol, acetone, or ethyl acetate. Additionally, it is flammable and can be hazardous if not handled properly.
Orientations Futures
Given the wide range of applications of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%, there are a number of potential future directions for research. One potential area of research is the development of new methods for the synthesis of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be conducted on the environmental fate and toxicity of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%.
Méthodes De Synthèse
5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is synthesized using a multi-step process that involves the initial reaction of 3-chloro-4-methylphenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of 5-(3-chloro-4-methylphenyl)-2-formylphenol, 95% (5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%). The product is then purified by recrystallization, and the desired purity of the compound is obtained by distillation.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXAOIZFCJKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685191 | |
| Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261919-20-3 | |
| Record name | 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















